molecular formula C17H22ClN7O2 B2609964 1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034210-22-3

1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea

Cat. No.: B2609964
CAS No.: 2034210-22-3
M. Wt: 391.86
InChI Key: SPWGJHIXZNDXJB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino group, and a morpholino group attached to a triazinyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-Chlorophenyl Isocyanate: This intermediate is synthesized by reacting 3-chloroaniline with phosgene under controlled conditions.

    Formation of Triazinyl Intermediate: The triazinyl intermediate is prepared by reacting cyanuric chloride with dimethylamine and morpholine in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves the coupling of 3-chlorophenyl isocyanate with the triazinyl intermediate to form the desired compound. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which offer better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted urea derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-cancer activity may be attributed to its ability to inhibit specific kinases or disrupt cellular signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(4-morpholino-1,3,5-triazin-2-yl)urea: Similar structure but lacks the dimethylamino group.

    1-(3-Chlorophenyl)-3-(4-(dimethylamino)-1,3,5-triazin-2-yl)urea: Similar structure but lacks the morpholino group.

    1-(3-Chlorophenyl)-3-(4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)thiourea: Similar structure but contains a thiourea group instead of a urea group.

Uniqueness

1-(3-Chlorophenyl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is unique due to the presence of both the dimethylamino and morpholino groups attached to the triazinyl ring. This unique combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN7O2/c1-24(2)15-21-14(22-16(23-15)25-6-8-27-9-7-25)11-19-17(26)20-13-5-3-4-12(18)10-13/h3-5,10H,6-9,11H2,1-2H3,(H2,19,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWGJHIXZNDXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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